

A Technical Guide to BET Inhibition of TH17 Cells: The Case of JQ1

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Compound of Interest

Compound Name: *Bet-IN-17*

Cat. No.: *B12382516*

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Disclaimer: The term "**Bet-IN-17**" does not correspond to a known scientific entity in publicly available literature. This guide interprets the query as a request for information on Bromodomain and Extra-Terminal domain (BET) inhibitors that affect T helper 17 (TH17) cells. This document focuses on JQ1, a well-characterized and potent BET inhibitor, as a representative molecule to fulfill the core requirements of the topic.

Discovery and Development of JQ1

JQ1 is a thienotriazolodiazepine that acts as a potent inhibitor of the BET family of bromodomain proteins, which includes BRD2, BRD3, BRD4, and the testis-specific protein BRDT.[1] It was developed in the laboratory of James Bradner at Brigham and Women's Hospital and was named after the chemist Jun Qi.[1] The chemical structure of JQ1 was inspired by similar BET inhibitors patented by Mitsubishi Tanabe Pharma.[1] The discovery of JQ1 and other BET inhibitors has established BRD4 as a potential therapeutic target for a variety of diseases, including cancer.[2] JQ1 functions by competitively binding to the acetyl-lysine recognition motifs, or bromodomains, of BET proteins, thereby displacing them from chromatin.[3] This action prevents the recruitment of transcriptional regulatory complexes, leading to the suppression of target gene expression. While JQ1 is widely used in laboratory research, it is not used in human clinical trials due to its short half-life. However, its discovery has paved the way for the development of other BET inhibitors that are currently in clinical trials for various cancers.

Synthesis Pathway of JQ1

A scalable, one-pot, three-step method for the synthesis of JQ1 has been developed. This method offers good yields and a straightforward purification process. The synthesis involves the conversion of a benzodiazepine to a thioamide using Lawesson's reagent, followed by the formation of an amidrazone and the installation of the triazole moiety. For the synthesis of the enantiomerically pure and more active (+)-JQ1, diphenyl chlorophosphate is used as a safer alternative to the highly toxic diethyl chlorophosphate without compromising the yield or enantiomeric purity.

A generalized synthetic scheme is as follows:

- **Thionation:** A benzodiazepine precursor is treated with Lawesson's reagent to form the corresponding thioamide.
- **Amidrazone Formation:** The thioamide is then reacted with hydrazine to form an amidrazone intermediate.
- **Triazole Formation:** The final step involves the cyclization of the amidrazone with an appropriate reagent to form the triazole ring of the JQ1 molecule.

Quantitative Data for JQ1

The following tables summarize the quantitative data regarding the binding affinity and inhibitory concentration of JQ1.

Table 1: Binding Affinity of (+)-JQ1 to BET Bromodomains

Protein	Bromodomain	Dissociation Constant (Kd)
BRD4	First Bromodomain	~50 nM
BRD4	Second Bromodomain	~90 nM
BRD3	Both Bromodomains	Comparable to BRD4
BRDT	First Bromodomain	~3-fold weaker than BRD4
BRD2	First Bromodomain	~3-fold weaker than BRD4

Table 2: Inhibitory Concentration of JQ1 on TH17 Cells

Assay	Cell Type	IC50
IL-17 Production	Mouse TH17 Cells	~30 nM
RORyt Acetylation and IL-17 Production	Human TH17 Cells	Significant suppression at 200 nM

Experimental Protocols

Protocol 1: Human TH17 Cell Differentiation and JQ1 Treatment

This protocol describes the in vitro differentiation of human naive CD4+ T cells into TH17 cells and their treatment with JQ1.

Materials:

- Human peripheral blood
- Naive CD4+ T Cell Isolation Kit
- X-VIVO15 medium
- Fetal Bovine Serum (FBS)
- Non-essential amino acids
- Sodium pyruvate
- TH17 polarizing cytokines (e.g., IL-1 β , IL-6, IL-23, TGF- β)
- Anti-CD3 and anti-CD28 antibodies
- JQ1 (and inactive enantiomer JQ1(-) as a control)
- DMSO (vehicle control)

Procedure:

- Isolate naive CD4+ T cells from human peripheral blood using a naive CD4+ T cell isolation kit.
- Culture the isolated cells in X-VIVO15 medium supplemented with 10% FBS, 1% non-essential amino acids, and 1% sodium pyruvate.
- Differentiate the naive CD4+ T cells into TH17 cells by adding a cocktail of TH17 polarizing cytokines and anti-CD3/anti-CD28 antibodies.
- Treat the cells with JQ1 at the desired concentrations (e.g., 150 nM). Use DMSO as a vehicle control and JQ1(-) as a negative control.
- Culture the cells for 6 days.
- After the culture period, analyze the cells for TH17 markers (e.g., CCR6, IL-17A, IL-22) by flow cytometry and gene expression of TH17-associated transcripts (e.g., RORC, IL17A, IL21) by qPCR.

Protocol 2: Co-Immunoprecipitation to Assess RORyt Acetylation

This protocol is for assessing the effect of JQ1 on the acetylation of the master TH17 transcription factor, RORyt.

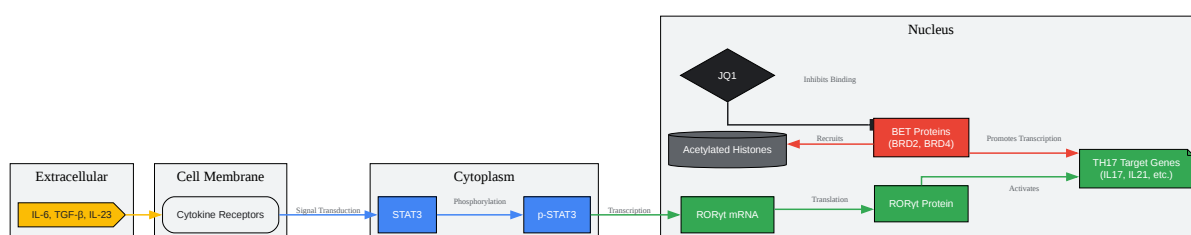
Materials:

- Differentiated human TH17 cells (from Protocol 1)
- Lysis buffer
- Protease and phosphatase inhibitors
- Anti-RORyt antibody
- Anti-Acetyl-Lysine antibody
- Protein A/G magnetic beads
- Western blot reagents

Procedure:

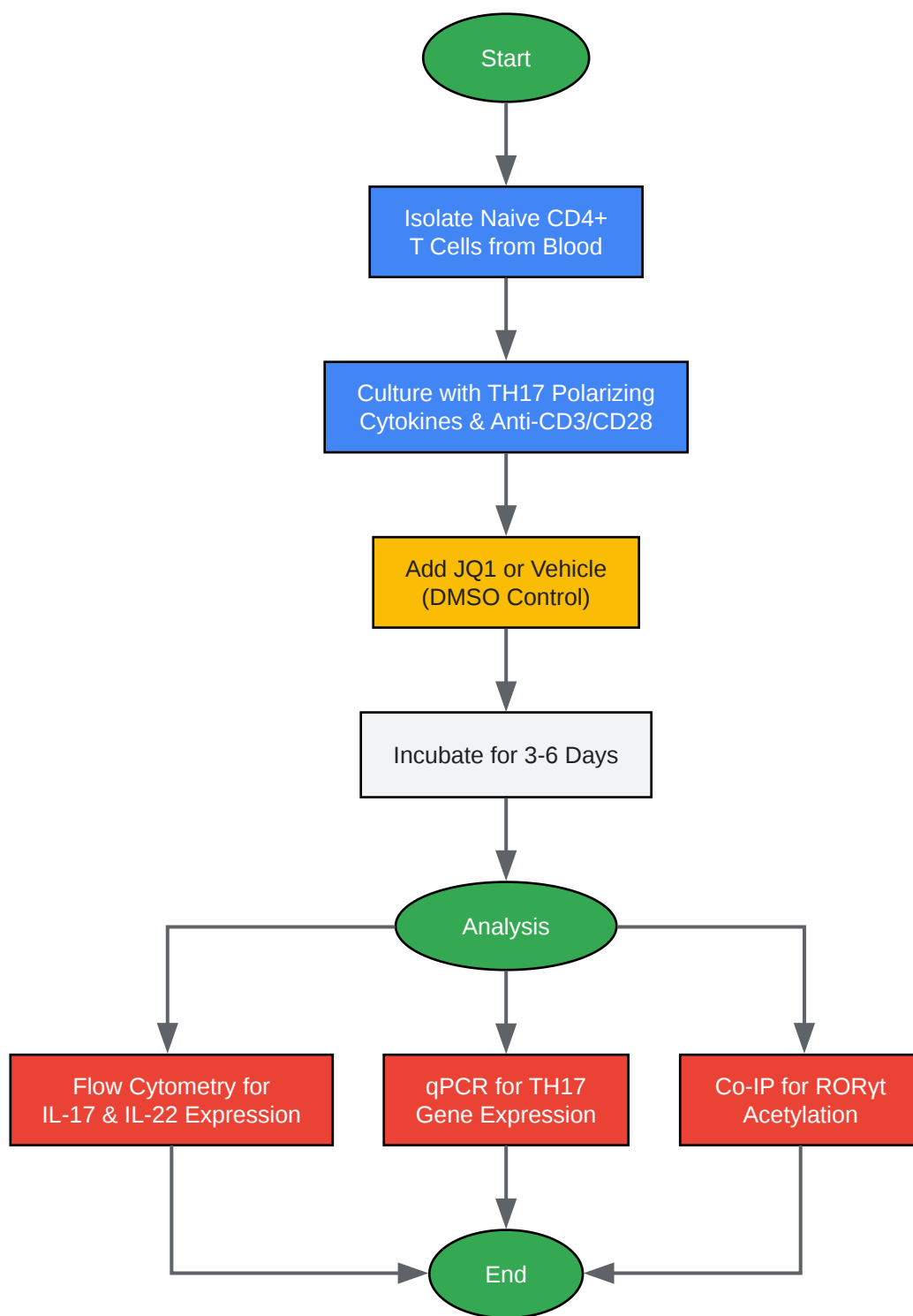
- Treat differentiated human TH17 cells with JQ1 or DMSO for 9 hours.
- Lyse the cells in a buffer containing protease and phosphatase inhibitors.
- Centrifuge the cell lysates to pellet debris and collect the supernatant.
- Perform immunoprecipitation by incubating the supernatant with an anti-RORyt antibody.
- Add protein A/G magnetic beads to pull down the antibody-protein complexes.
- Wash the beads multiple times with lysis buffer.
- Elute the protein complexes and perform immunoblotting with an anti-Acetyl-Lysine antibody to detect the level of RORyt acetylation. An anti-RORyt antibody can be used as a loading control.

Visualizations



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Caption: BET Inhibition of TH17 Signaling Pathway.



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Caption: Experimental Workflow for TH17 Differentiation Assay.

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